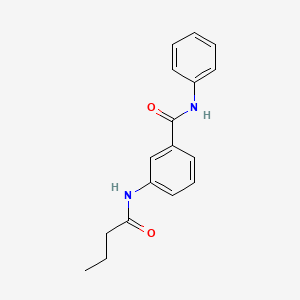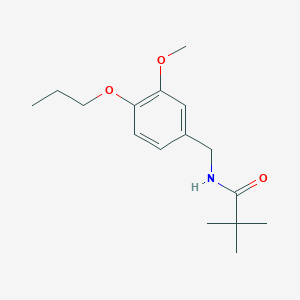
3-(butyrylamino)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butyrylamino)-N-phenylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BPB is a benzamide derivative that has been extensively studied for its ability to modulate protein-protein interactions, which makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
3-(butyrylamino)-N-phenylbenzamide has been extensively studied for its ability to modulate protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its co-activator p300, which plays a crucial role in the regulation of hypoxic response genes. Additionally, 3-(butyrylamino)-N-phenylbenzamide has been shown to inhibit the interaction between the viral protein NS3 and the host protein Hsp90, which is essential for the replication of the hepatitis C virus.
Wirkmechanismus
3-(butyrylamino)-N-phenylbenzamide binds to the surface of proteins and disrupts protein-protein interactions by blocking the binding site of the partner protein. This mechanism of action is similar to that of small molecule inhibitors, but 3-(butyrylamino)-N-phenylbenzamide has the advantage of being able to target protein-protein interactions that are traditionally considered "undruggable."
Biochemical and Physiological Effects:
3-(butyrylamino)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, 3-(butyrylamino)-N-phenylbenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(butyrylamino)-N-phenylbenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(butyrylamino)-N-phenylbenzamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical assays. Additionally, 3-(butyrylamino)-N-phenylbenzamide has a low toxicity and is stable in solution, which makes it suitable for use in cell-based assays. However, 3-(butyrylamino)-N-phenylbenzamide has several limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous-based assays. Additionally, 3-(butyrylamino)-N-phenylbenzamide has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(butyrylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective 3-(butyrylamino)-N-phenylbenzamide analogs. Another area of research is the identification of new protein-protein interactions that can be targeted by 3-(butyrylamino)-N-phenylbenzamide. Additionally, 3-(butyrylamino)-N-phenylbenzamide could be used as a tool to study the role of protein-protein interactions in various cellular processes. Finally, 3-(butyrylamino)-N-phenylbenzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and other diseases.
Synthesemethoden
The synthesis of 3-(butyrylamino)-N-phenylbenzamide involves a multi-step reaction, starting with the reaction of 4-aminobenzonitrile with butyryl chloride to form 4-(butyrylamino)benzonitrile. This intermediate is then reacted with phenylmagnesium bromide to form 3-(butyrylamino)-N-phenylbenzamide. The overall yield of this reaction is approximately 50%.
Eigenschaften
IUPAC Name |
3-(butanoylamino)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h3-6,8-12H,2,7H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQOPXWXLNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butanoylamino)-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)